![molecular formula C18H24F3N3O4 B2643554 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 953225-69-9](/img/structure/B2643554.png)
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. It also has a trifluoromethoxy group attached to a phenyl ring, which could potentially increase the compound’s lipophilicity and membrane permeability .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring. The trifluoromethoxy group could potentially introduce steric hindrance and affect the compound’s conformation .Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. For example, the trifluoromethoxy group could increase lipophilicity, while the piperidine ring could contribute to basicity .Scientific Research Applications
Parkinsonism and Neurotoxins:
- A study reported marked parkinsonism in individuals after using an illicit drug intravenously, which contained primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with trace amounts of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP), suggesting the chemical's potential neurotoxicity and its selective damage to cells in the substantia nigra (Langston et al., 1983).
- Another study highlighted the increased N-methylation ability for azaheterocyclic amines in Parkinson's disease, suggesting a possible link between endogenous toxins similar to MPTP and genetically predisposed individuals (Aoyama et al., 2000).
Drug Metabolism and Excretion:
- Research on L-735,524, an HIV-1 protease inhibitor, detailed its metabolic profile in human urine, revealing major pathways such as glucuronidation, pyridine N-oxidation, para-hydroxylation of the phenylmethyl group, and N-depyridomethylation (Balani et al., 1995). This provides a perspective on how complex molecules undergo metabolic transformations, which could be relevant for studying the metabolism of similar compounds.
Cancer Research and Chemotherapy:
- A phase I study on TZT-1027, a cytotoxic dolastatin 10 derivative, provided insights into dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics when given to patients with advanced solid tumors (de Jonge et al., 2005). Understanding the behavior of such compounds can offer valuable information for developing novel therapeutic agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4/c1-27-11-10-24-8-6-13(7-9-24)12-22-16(25)17(26)23-14-2-4-15(5-3-14)28-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCVIGQQAJPVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.